N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, commonly known as DFTA, is a small molecule inhibitor that targets the serine/threonine protein kinase PIM1. PIM1 is a proto-oncogene that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. DFTA has been shown to be a potent and selective inhibitor of PIM1, making it a promising candidate for cancer therapy.
Mechanism of Action
DFTA works by binding to the ATP-binding site of PIM1, inhibiting its kinase activity. This results in the downregulation of several downstream signaling pathways that are involved in cell survival and proliferation, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. In addition, DFTA has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.
Advantages and Limitations for Lab Experiments
DFTA is a potent and selective inhibitor of PIM1, making it a valuable tool for studying the role of PIM1 in cancer biology. However, its efficacy may be limited by the development of resistance mechanisms, as well as its potential off-target effects.
Future Directions
Future research on DFTA could focus on developing more potent and selective PIM1 inhibitors, as well as investigating its potential use in combination with other cancer therapies. In addition, further studies could explore the role of PIM1 in other diseases, such as cardiovascular and neurological disorders.
Synthesis Methods
The synthesis of DFTA involves several steps, including the reaction of 3,4-difluoroaniline with thioamide to form 4-(3,4-difluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-fluoroacetophenone in the presence of a base to form the final product, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide.
Scientific Research Applications
DFTA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated its efficacy in inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and leukemia. In addition, DFTA has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy candidate.
properties
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-12-4-1-10(2-5-12)7-16(23)22-17-21-15(9-24-17)11-3-6-13(19)14(20)8-11/h1-6,8-9H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJSOZASDZLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.